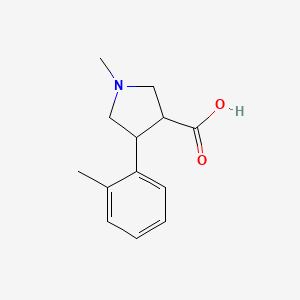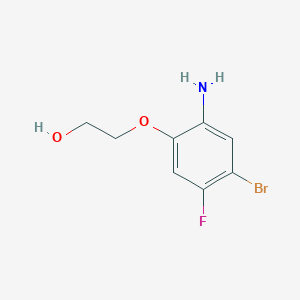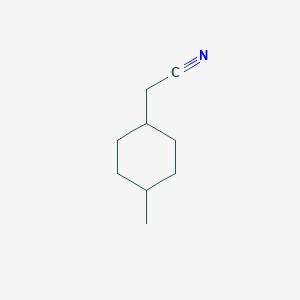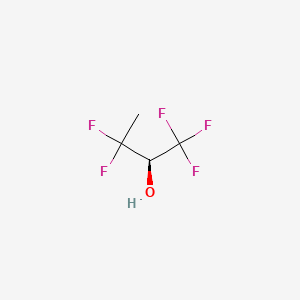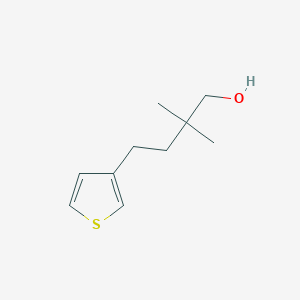
2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butanol backbone with two methyl groups at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene with a suitable butanol derivative under controlled conditions. For instance, a Grignard reaction can be employed where thiophene is reacted with a Grignard reagent derived from 2,2-dimethylbutan-1-ol. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product. The choice of catalyst and reaction conditions can significantly influence the efficiency of the process.
化学反应分析
Types of Reactions
2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiophene ring can be reduced under specific conditions to form a tetrahydrothiophene derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-one.
Reduction: 2,2-Dimethyl-4-(tetrahydrothiophen-3-yl)butan-1-ol.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of thiophene-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1-butanol: An isomeric hexanol used primarily as a solvent.
Thiophene: A simpler analog without the butanol moiety, widely used in organic synthesis.
2,3-Dimethyl-3-(thiophen-3-yl)butan-2-ol: A closely related compound with similar structural features.
Uniqueness
2,2-Dimethyl-4-(thiophen-3-yl)butan-1-ol is unique due to the presence of both a thiophene ring and a butanol backbone with two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H16OS |
|---|---|
分子量 |
184.30 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H16OS/c1-10(2,8-11)5-3-9-4-6-12-7-9/h4,6-7,11H,3,5,8H2,1-2H3 |
InChI 键 |
OONBXTJXDYLGRI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC1=CSC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)
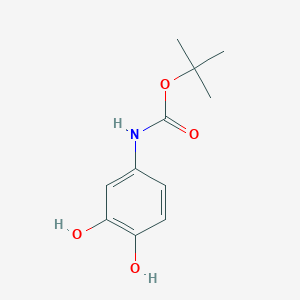

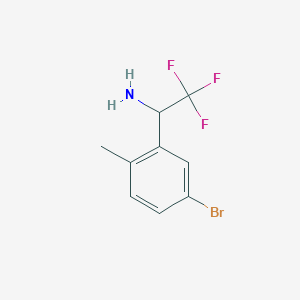
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
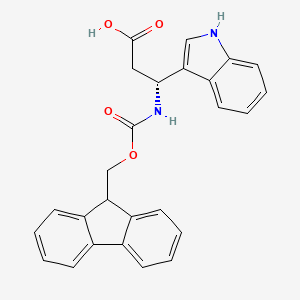
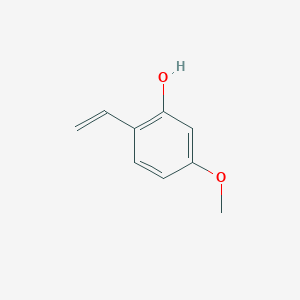
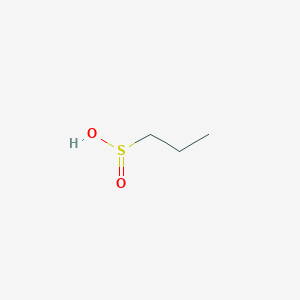
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
